2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a chloromethyl group and a 2-methylphenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzoic acid hydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxadiazoles with various functional groups.
Oxidation Reactions: Formation of oxadiazole N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of reduced heterocyclic compounds with altered ring structures.
Scientific Research Applications
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can be compared with other similar compounds in the oxadiazole family:
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
2-(Bromomethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole: Contains a bromomethyl group instead of a chloromethyl group, which can influence its chemical properties and reactivity.
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Has the methyl group in a different position on the phenyl ring, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity in distinct ways.
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBTUWWHFTYKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588016 | |
Record name | 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36770-20-4 | |
Record name | 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36770-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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